molecular formula C12H16O3 B13545057 3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol

3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13545057
M. Wt: 208.25 g/mol
InChI Key: AXZADDFYMVRCAE-FNORWQNLSA-N
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Description

3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3-ethoxy-2-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(E)-3-(3-ethoxy-2-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O3/c1-3-15-11-8-4-6-10(7-5-9-13)12(11)14-2/h4-8,13H,3,9H2,1-2H3/b7-5+

InChI Key

AXZADDFYMVRCAE-FNORWQNLSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1OC)/C=C/CO

Canonical SMILES

CCOC1=CC=CC(=C1OC)C=CCO

Origin of Product

United States

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